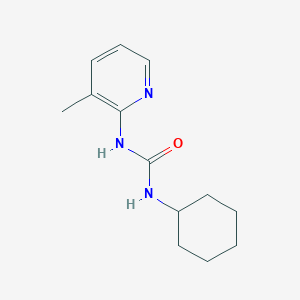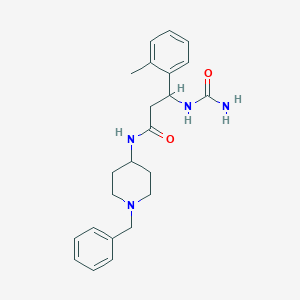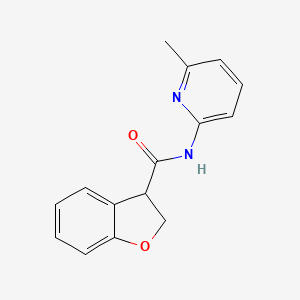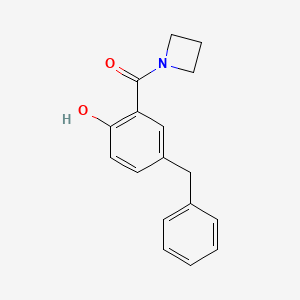
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as PNU-120596 and belongs to the class of NMDA receptor antagonists. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in the central nervous system. Overactivation of NMDA receptors has been linked to several neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Therefore, the development of NMDA receptor antagonists such as PNU-120596 has gained significant attention in the field of medicinal chemistry.
Mecanismo De Acción
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea acts as a selective antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in several physiological processes such as synaptic plasticity, learning, and memory. Overactivation of NMDA receptors has been linked to several neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Therefore, the development of NMDA receptor antagonists such as PNU-120596 has gained significant attention in the field of medicinal chemistry. PNU-120596 blocks the overactivation of NMDA receptors by binding to the glycine site of the receptor, which is essential for the activation of the receptor.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. Studies have reported that this compound exhibits neuroprotective effects by blocking the overactivation of NMDA receptors. In addition, PNU-120596 has been found to improve the cognitive function and reduce the neuronal damage in rat models of traumatic brain injury. Moreover, this compound has also been studied for its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has several advantages for lab experiments. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders. Moreover, the synthesis of this compound is relatively simple, and the compound is commercially available. However, there are also some limitations associated with the use of this compound in lab experiments. The compound is relatively unstable in aqueous solutions, and therefore, it is usually dissolved in organic solvents. Moreover, the compound has a low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea. Firstly, further studies are required to investigate the potential therapeutic applications of this compound in other neurological disorders such as epilepsy. Secondly, the development of more stable analogs of this compound may enhance its potential therapeutic applications. Thirdly, the use of this compound in combination with other neuroprotective agents may provide synergistic effects and improve the therapeutic outcomes. Finally, the development of more efficient synthesis methods for this compound may reduce the cost and increase the availability of this compound for research purposes.
Métodos De Síntesis
The synthesis of 1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has been reported in the literature. The most common method involves the reaction of 3-methylpyridine-2-amine with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The crude product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders. Several studies have reported that this compound exhibits neuroprotective effects by blocking the overactivation of NMDA receptors. In a study conducted on rat models of cerebral ischemia, PNU-120596 was found to significantly reduce the infarct size and improve the neurological deficits. Another study conducted on rat models of traumatic brain injury reported that PNU-120596 treatment significantly improved the cognitive function and reduced the neuronal damage.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-6-5-9-14-12(10)16-13(17)15-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLUEVYCSBYWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)



![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)

![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
